molecular formula C18H17F3N4O B11654552 6-Amino-3-tert-butyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-tert-butyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11654552
M. Wt: 362.3 g/mol
InChI Key: MEMSJZLIRKDKMV-UHFFFAOYSA-N
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Description

6-Amino-3-tert-butyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrano[2,3-c]pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-tert-butyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between hydrazine derivatives and β-diketones can lead to the formation of pyrazole rings, which are then further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the reaction and simplify the workup process . Additionally, industrial methods may incorporate continuous flow reactors to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-tert-butyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

    Substitution: The presence of amino and trifluoromethyl groups allows for substitution reactions, where these groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

6-Amino-3-tert-butyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3-tert-butyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, while the pyrazole ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-amino-3-tert-butyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective candidate for various applications. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C18H17F3N4O

Molecular Weight

362.3 g/mol

IUPAC Name

6-amino-3-tert-butyl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H17F3N4O/c1-17(2,3)14-13-12(9-4-6-10(7-5-9)18(19,20)21)11(8-22)15(23)26-16(13)25-24-14/h4-7,12H,23H2,1-3H3,(H,24,25)

InChI Key

MEMSJZLIRKDKMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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